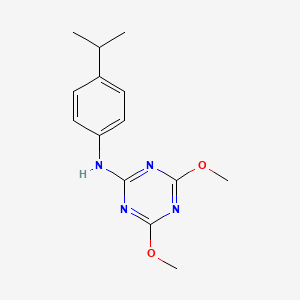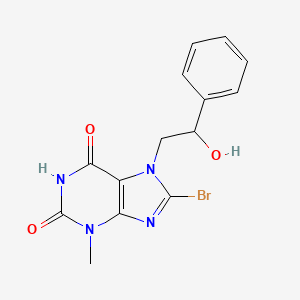
N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with an isopropylphenyl group, two methoxy groups, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazine compounds are generally synthesized through reactions involving cyanuric chloride or cyanuric acid . The substitutions on the triazine ring can be introduced through various reactions depending on the specific groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring at the center, with the various substituents attached to it. The exact structure would depend on the specific locations of these substituents on the triazine ring .Chemical Reactions Analysis
Triazine compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination compounds, and can undergo reactions at the nitrogen atoms or at the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the nature of the substituents. For example, the presence of the methoxy groups could make the compound more polar .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Antimicrobial Activities of Triazole Derivatives : Research conducted by Bektaş et al. (2010) explored the synthesis of novel triazole derivatives, including compounds structurally related to N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, demonstrating their antimicrobial properties against various microorganisms. This study highlights the potential of such compounds in developing new antimicrobial agents Molecules, Bektaş et al., 2010.
Bioconjugation and Biomedical Applications : D’Este et al. (2014) compared the efficiency of different chemical activations for amine ligation to hyaluronan, a critical process in biomedical engineering and drug delivery systems. The study provides insights into more effective bioconjugation methods, potentially applicable for derivatives of the compound Carbohydrate Polymers, D’Este et al., 2014.
Advanced Material Synthesis : Sun et al. (2015) explored the reactivity and material properties of benzoxazine monomers with various amines, including those related to N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, for the development of thermosetting resins. The findings contribute to improving the chemical structure and processability of thermosetting resins RSC Advances, Sun et al., 2015.
Heteroaromatic Polymers for Electronic Applications : Yamamoto et al. (2006) synthesized alternating copolymers using substituted 1,3,5-triazine, which demonstrates the compound's utility in creating materials with desirable optical properties and electron mobility, crucial for electronic applications Macromolecular Rapid Communications, Yamamoto et al., 2006.
Organic Synthesis and Chemical Reactivity
N-Formylation Methods : Luca et al. (2004) described a mild and efficient method for the N-formylation of amines, leveraging compounds like N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, to yield N-formyl species. This process is significant for synthesizing various organic compounds with potential applications in pharmaceuticals and material science Synlett, Luca et al., 2004.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLVDDPYXCXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)
![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)